Direct Yellow 50

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H28N6O13S4.4Na/c1-19-13-21(9-11-29(19)40-38-23-15-27-25(33(17-23)57(49,50)51)5-3-7-31(27)55(43,44)45)36-35(42)37-22-10-12-30(20(2)14-22)41-39-24-16-28-26(34(18-24)58(52,53)54)6-4-8-32(28)56(46,47)48;;;;/h3-18H,1-2H3,(H2,36,37,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFRTDKENRGSSX-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)N=NC3=CC4=C(C=CC=C4S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-])C)N=NC5=CC6=C(C=CC=C6S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24N6Na4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041729 | |

| Record name | C.I. Direct Yellow 50, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

956.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3214-47-9 | |

| Record name | Direct Yellow 50 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003214479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Yellow 50, tetrasodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bisnaphthalene-1,5-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT YELLOW 50 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3035X15Y8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Direct Yellow 50: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 50, also known by its Colour Index name C.I. 29025, is a synthetic organic compound classified as a direct dye.[1] It belongs to the double azo class of dyes.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and available information on its synthesis and analysis. This information is intended to be a valuable resource for researchers and scientists in various fields, including chemistry, materials science, and drug development, where this dye may be used as a fluorescent probe or for other research purposes.[2][3]

Chemical and Physical Properties

This compound is a reddish-light yellow or orange powder.[4][5] It is known for its good solubility in water, forming a golden-brown solution.[1][4] The dye is slightly soluble in ethanol (B145695) and insoluble in other organic solvents.[1][4] Its affinity for cellulose (B213188) fibers is highest at 80°C.[1][4] The color of this compound is largely unaffected by the presence of copper and iron ions.[1][4]

Summary of Quantitative Data

| Property | Value | Reference(s) |

| CAS Number | 3214-47-9 | [1][2][3][6] |

| Molecular Formula | C35H24N6Na4O13S4 | [1][2][3] |

| Molecular Weight | 956.82 g/mol | [1][2][3][6] |

| Appearance | Brown to reddish-brown solid; Yellow powder | [2][6] |

| Water Solubility | 60 g/L at 60 °C; 80 g/L at 97 °C | [1][4] |

| λmax | 402 nm | [2] |

| EINECS Number | 221-728-7 | [6] |

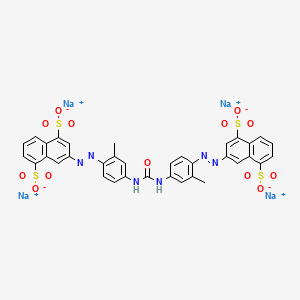

Chemical Structure

The chemical structure of this compound is characterized by two azo groups (-N=N-) connecting aromatic rings, a central urea (B33335) moiety, and multiple sulfonate groups which impart its water solubility.

Caption: Chemical structure of this compound.

Experimental Protocols

General Manufacturing Process

The synthesis of this compound involves a multi-step process.[1][6] The primary raw materials are 2-amino-4,8-naphthalenedisulfonic acid and m-toluidine (B57737).[6] The general procedure is as follows:

-

Diazotization: 2-amino-4,8-naphthalenedisulfonic acid undergoes diazotization.[6]

-

Coupling: The resulting diazonium salt is coupled with m-toluidine to form a monoazo dye.[6]

-

Condensation: Two molecules of the monoazo dye are then condensed with a carbonyl source, such as bis(trichloromethyl) carbonate (triphosgene), to form the final this compound molecule.[6]

-

Purification: The product is obtained by salting out, followed by filtration, drying, and crushing.[6]

Analytical Methodologies

UV-Visible Spectroscopy: The concentration of this compound in aqueous solutions can be determined using UV-Visible spectroscopy. The maximum absorbance (λmax) of this compound has been reported to be 402 nm.[2]

-

Protocol for Determining Concentration:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1000 mg/L) in deionized water.[2]

-

Prepare a series of standard solutions of known concentrations (e.g., 0.25 to 500 mg/L) by diluting the stock solution.[2]

-

Measure the absorbance of each standard solution at the λmax (402 nm) using a spectrophotometer.[2]

-

Plot a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.[2]

-

Safety and Handling

This compound is classified as a chemical for research use only and is not intended for human or therapeutic use.[2][3] While it is not classified as a hazardous substance according to GHS criteria in most reports, it is recommended to handle it with standard laboratory safety precautions.[7] This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[8] In case of a spill, it should be cleaned up promptly to avoid generating dust.[8]

Conclusion

This technical guide has summarized the key chemical and physical properties, structure, and available experimental information for this compound. The provided data and protocols are intended to support researchers in their work with this compound. As with any chemical, it is crucial to consult the relevant Safety Data Sheet (SDS) before use and to follow appropriate safety procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. jwent.net [jwent.net]

- 3. staff-old.najah.edu [staff-old.najah.edu]

- 4. This compound(3214-47-9) IR Spectrum [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. Investigating Feasibility of C. I. This compound dye Degradation and Detoxicification in Synthetic Aquatic Solution Effluent by UVA/TiO2 Nanophotocatalytic process using Daphnia magna [jwent.net]

- 8. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Direct Yellow 50 (CAS No. 3214-47-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Yellow 50 (C.I. 29025) is a synthetic diazo dye widely utilized across various industries, most notably in textile manufacturing for dyeing cellulosic fibers such as cotton, viscose, and linen.[1][2] Its utility also extends to coloring paper, leather, and electrochemical aluminum.[3][4] In the realm of scientific research, this compound serves as a valuable dye for biological staining and as a model compound in environmental studies focused on the degradation of textile effluents.[5][6] This document provides an in-depth overview of the core properties, experimental applications, and safety considerations of this compound, tailored for a technical audience.

Core Chemical and Physical Properties

This compound is an orange to yellow powder.[7][8] Its chemical structure is characterized by a double azo linkage (-N=N-), classifying it as a diazo dye.[3] It is known for its excellent solubility in water and slight solubility in ethanol (B145695), while being insoluble in most other organic solvents.[3][7]

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| CAS Number | 3214-47-9 | [3][9][10] |

| C.I. Number | 29025 | [3][8][11] |

| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₃S₄ | [3][9][10] |

| Molecular Weight | 956.82 g/mol | [3][9][10] |

| Synonyms | C.I. This compound, Direct Fast Yellow RS, Sirius Light Yellow R | [3][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Appearance | Orange/Yellow Powder | Ambient | [8][11] |

| λ-max | 402 nm | In aqueous solution | [6][12] |

| Water Solubility | 60 g/L | 60 °C | [3][7] |

| 80 g/L | 97 °C | [3][7] | |

| Density | 1.987 g/cm³ | 20 °C | [13] |

| LogP | -1.894 | 20 °C | [8] |

Table 3: Color Fastness Properties on Textiles

| Fastness Test | Rating | Reference |

| Light Fastness | 5 - 6 | [2][11] |

| Washing Fastness | 2 - 3 | [2][11] |

| Rubbing Fastness (Dry) | 4 | [2] |

Experimental Protocols

This section details methodologies for key applications of this compound in research settings.

Protocol 1: Histological Staining of Paraffin-Embedded Tissues

This protocol outlines the use of this compound for staining paraffin-embedded tissue sections, a common technique in histology.[14]

Materials:

-

This compound (e.g., Santa Cruz Biotechnology, sc-214914)

-

Paraffin-embedded tissue sections (4-5 µm thick)

-

Xylene or xylene substitute

-

Ethanol (100%, 95%, 70%)

-

Distilled or deionized water

-

1% Acetic Acid solution (optional, for differentiation)

-

Mounting medium

Procedure:

-

Deparaffinization:

-

Immerse slides in xylene for 2 changes of 5 minutes each.[14]

-

-

Rehydration:

-

Staining Solution Preparation:

-

Prepare a 0.1% (w/v) stock solution of this compound in distilled water.

-

Dilute the stock solution with distilled water to a working concentration of 0.05%. Note: This may require optimization.[14]

-

-

Staining Procedure:

-

Differentiation (Optional):

-

Dehydration and Mounting:

Protocol 2: Photocatalytic Degradation using UVA/TiO₂

This protocol is adapted from studies investigating the degradation and detoxification of this compound in aqueous solutions, a model for treating textile wastewater.[6][12]

Materials:

-

This compound

-

Titanium dioxide (TiO₂) nanoparticles (catalyst)

-

Batch photoreactor with a UVA lamp (λ = 315-400 nm)

-

Spectrophotometer

-

pH meter

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Solution Preparation:

-

Experimental Setup:

-

Photocatalytic Reaction:

-

Stir the suspension in the dark for a period (e.g., 30 minutes) to ensure adsorption/desorption equilibrium.

-

Turn on the UVA lamp to initiate the photocatalytic reaction.

-

Maintain constant stirring throughout the experiment.

-

Withdraw aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Analysis:

-

Centrifuge or filter the withdrawn samples to remove TiO₂ particles.

-

Measure the absorbance of the supernatant at the λ-max of this compound (402 nm) using a spectrophotometer.[6][12]

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

-

Safety and Handling

While not classified as harmful by ingestion, this compound may still pose a risk, particularly to individuals with pre-existing organ damage.[15] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective clothing, gloves, and eye protection to avoid skin and eye contact.[15]

-

Inhalation: Use in a well-ventilated area to prevent the inhalation of dust particles. Avoid generating dust clouds, as these may form explosive mixtures with air.[15]

-

Handling: Do not eat, drink, or smoke when handling the substance. Avoid contact with incompatible materials.[15]

-

First Aid:

-

Ingestion: If swallowed, give a glass of water. Medical attention is not generally required unless symptoms develop.[15]

-

Eye Contact: Wash out immediately with water. Seek medical attention if irritation persists.[15]

-

Skin Contact: Flush skin and hair with running water.[15]

-

Inhalation: Remove from the contaminated area.[15]

-

Conclusion

This compound is a versatile diazo dye with significant applications in both industrial and research settings. Its well-defined chemical and physical properties make it a suitable compound for textile dyeing and a reliable tool for biological staining and environmental degradation studies. The experimental protocols provided herein offer a framework for its application in a laboratory context. Adherence to appropriate safety measures is essential when handling this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Direct Fast Yellow RS - Direct Yellow RS from Emperor Chem [emperordye.com]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. C.I. This compound (VAN) [chembk.com]

- 5. scbt.com [scbt.com]

- 6. Investigating Feasibility of C. I. This compound dye Degradation and Detoxicification in Synthetic Aquatic Solution Effluent by UVA/TiO2 Nanophotocatalytic process using Daphnia magna [jwent.net]

- 7. This compound | 3214-47-9 [chemicalbook.com]

- 8. 3214-47-9|this compound this compound (C.I. 29025)|Colorcom Group [colorcominternational.com]

- 9. C.I. This compound, tetrasodium salt | C35H24N6Na4O13S4 | CID 18575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. calpaclab.com [calpaclab.com]

- 11. colorantsgroup.com [colorantsgroup.com]

- 12. jwent.net [jwent.net]

- 13. 3214-47-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to Direct Yellow 50

Direct Yellow 50, also identified by the Colour Index number 29025, is a synthetic diazo dye.[1] It finds extensive application in the textile industry for dyeing cellulosic fibers such as cotton and viscose, as well as for coloring paper, leather, and nylon.[1][2] Its utility also extends to biological research as a staining agent.[3] This guide provides a comprehensive overview of its chemical properties, synthesis, and relevant experimental protocols for professionals in research and drug development.

Core Properties and Specifications

This compound is a water-soluble anionic dye characterized by its red-light yellow hue.[1][4] Key quantitative data and identifiers are summarized in the table below for ease of reference.

| Property | Value | Reference |

| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₃S₄ | [1][3][5] |

| Molecular Weight | 956.82 g/mol | [1][5][6] |

| CAS Registry Number | 3214-47-9 | [1][3] |

| Synonyms | C.I. This compound, Direct Fast Yellow RS, Direct Yellow RS, Sirius Light Yellow R | [1][5][7] |

| Appearance | Red-light yellow powder | [1][7] |

| Solubility in Water | 60 g/L at 60 °C, 80 g/L at 97 °C | [1][2] |

| λ-max | 402 nm | [8] |

Synthesis of this compound

The manufacturing process of this compound involves a multi-step chemical synthesis. The primary method begins with the diazotization of an aminonaphthalene disulfonic acid, followed by a coupling reaction with m-toluidine.[1] A more detailed procedure utilizes 2-amino-4,8-naphthalenedisulfonic acid, m-toluidine, and bis(trichloromethyl) carbonate (triphosgene) as the raw materials.[9] The process involves nitriding and coupling with m-toluidine, followed by the condensation of the resulting monoazo dye with triphosgene.[9] The final product is obtained through salting out, filtration, drying, and crushing.[9]

Experimental Protocols

Several experimental protocols involving this compound have been documented, particularly in the context of environmental remediation and analytical chemistry.

A notable application of experimental protocol is in the study of the degradation and detoxification of this compound in aqueous solutions. One such study employed a UVA/TiO₂ nanophotocatalytic process.[10]

Methodology:

-

Preparation of Dye Solution: A stock solution of this compound (1000 mg/L) is prepared, from which standard concentrations ranging from 0.25 to 500 mg/L are made for creating a calibration curve.[8]

-

Determination of λ-max: The maximum absorbance wavelength (λ-max) of the dye is determined using a spectrophotometer, which for this compound is 402 nm.[8]

-

Photocatalytic Experiment: The degradation experiments are conducted in a batch reactor. The effects of initial dye concentration, TiO₂ nanoparticle dosage, reaction time, and pH are investigated to find the optimal conditions for degradation.[10]

-

Detoxification Assessment: A bioassay test using Daphnia magna is employed to assess the toxicity of the dye solution before and after the degradation process.[10] The biodegradability index (BOD₅/COD rate) is also used to evaluate the detoxification efficiency.[10]

Another area of research involves the removal of this compound from aqueous solutions using various adsorbents like natural zeolite and functionalized macroporous resins.[4][11]

Methodology:

-

Batch Adsorption Studies: Experiments are conducted in a batch system to evaluate the removal efficiency of the adsorbent.[4]

-

Parameter Optimization: The effects of key parameters such as pH, initial dye concentration, adsorbent dosage, temperature, and contact time are investigated to determine the optimal conditions for dye removal.[4]

-

Isotherm and Kinetic Studies: Adsorption isotherm models (e.g., Langmuir, Freundlich) and kinetic models are applied to the experimental data to understand the adsorption mechanism.[4]

-

Desorption and Regeneration: The reusability of the adsorbent is tested by performing desorption studies using different eluents.[11]

Applications in Research and Industry

This compound is predominantly used in the textile industry for dyeing cotton, viscose, silk, and for direct printing.[1][2] It can also be used for dyeing nylon, leather, paper, and in the coloration of electrochemical aluminum.[1][2] In a research context, it is considered a useful dye for biological research purposes.[3] Furthermore, it has applications in the formulation of water-based inks with color-changing properties upon evaporation.[2]

This technical guide provides a foundational understanding of this compound, its synthesis, and its behavior in various experimental settings. For researchers and professionals, this information can serve as a valuable resource for further investigation and application development.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. This compound | 3214-47-9 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. C.I. This compound, tetrasodium salt | C35H24N6Na4O13S4 | CID 18575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Direct Fast Yellow RS - Direct Yellow RS from Emperor Chem [emperordye.com]

- 8. Investigating Feasibility of C. I. This compound dye Degradation and Detoxicification in Synthetic Aquatic Solution Effluent by UVA/TiO2 Nanophotocatalytic process using Daphnia magna [jwent.net]

- 9. echemi.com [echemi.com]

- 10. jwent.net [jwent.net]

- 11. researchgate.net [researchgate.net]

Direct Yellow 50 solubility in water and organic solvents

An In-depth Technical Guide to the Solubility of Direct Yellow 50

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. It is intended for researchers, scientists, and drug development professionals who require detailed information on the physicochemical properties of this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and an examination of a relevant biological signaling pathway associated with azo dyes.

Core Properties of this compound

This compound, also known by its Colour Index name C.I. 29025, is a diazo dye. Its chemical structure and properties are summarized below.

| Property | Value |

| Chemical Name | tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate |

| CAS Number | 3214-47-9 |

| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₃S₄ |

| Molecular Weight | 956.82 g/mol [1][2] |

| Appearance | Red-light yellow or orange powder[2][3] |

| Chemical Class | Diazo |

Solubility of this compound

The solubility of this compound has been determined in water at various temperatures and qualitatively described in several organic solvents.

Water Solubility

The solubility of this compound in water is temperature-dependent. The dye is considered to have very good water solubility.[3][4]

Table 1: Quantitative Water Solubility of this compound

| Temperature | Solubility (g/L) | Source |

| 20 °C | 66.67 | [2] |

| 60 °C | 60 | [1][2] |

| 97 °C | 80 | [1][2] |

Organic Solvent Solubility

This compound exhibits limited solubility in most organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Source |

| Ethanol | Slightly soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble (with sonication) | [2] |

| Other Organic Solvents | Insoluble | [1][2] |

Experimental Protocols for Solubility Determination

Standardized methods are crucial for obtaining reliable and reproducible solubility data. The following protocols are recommended for determining the solubility of this compound.

Water Solubility Determination (OECD Guideline 105)

The OECD Guideline for the Testing of Chemicals, Test No. 105, provides two primary methods for determining water solubility: the Flask Method and the Column Elution Method. Given that this compound is soluble in water, the Flask Method is the more appropriate choice.

Flask Method Protocol:

-

Preliminary Test: To estimate the approximate solubility and the time to reach equilibrium, an excess amount of this compound is added to water in a flask. The dissolution is observed over time.

-

Apparatus: A constant temperature bath, flasks, a centrifuge, and an appropriate analytical instrument (e.g., UV-Vis spectrophotometer) are required.

-

Procedure: a. An excess amount of the dye is added to a known volume of water in a flask. b. The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached. c. The mixture is then allowed to stand for a sufficient period for the undissolved solid to settle. d. To ensure complete separation of the solid and liquid phases, the saturated solution is centrifuged at a controlled temperature. e. A sample of the clear supernatant is carefully withdrawn. f. The concentration of this compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, against a pre-prepared calibration curve. g. The experiment should be performed in triplicate to ensure accuracy.

-

Data Presentation: The solubility is reported in g/L at the specified temperature.

Organic Solvent Solubility Determination

A similar flask method can be employed to determine the solubility of this compound in various organic solvents.

Protocol for Organic Solvents:

-

Solvent Selection: A range of relevant organic solvents should be chosen (e.g., ethanol, methanol, acetone, dimethyl sulfoxide).

-

Procedure: The same steps as the Flask Method for water solubility are followed, substituting the organic solvent for water. It is important to ensure that the chosen analytical method is suitable for determining the dye's concentration in the specific organic solvent.

Biological Signaling Pathway: Azo Dyes and Oxidative Stress

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of azo dyes is known to induce oxidative stress, which in turn can activate specific cellular defense mechanisms. For researchers and professionals in drug development, understanding these toxicological aspects is critical.

Exposure to azo dyes can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing potential damage. The Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway is a key mechanism that cells employ to counteract oxidative stress.

References

An In-depth Technical Guide to the Absorption Spectrum and Lambda Max of Direct Yellow 50

This technical guide provides a comprehensive overview of the absorption characteristics of Direct Yellow 50, a widely used anionic azo dye. The document is intended for researchers, scientists, and professionals in drug development and related fields who utilize this dye in their work. It details the spectral properties, including its maximum absorption wavelength (λmax), and provides a standardized experimental protocol for its analysis using UV-Vis spectrophotometry.

Core Properties of this compound

This compound, also known by its Colour Index name C.I. 29025, is a water-soluble dye with applications in the textile industry for dyeing cellulosic fibers.[1][2] Its chemical structure, C₃₅H₂₄N₆Na₄O₁₃S₄, gives rise to its characteristic absorption of light in the visible spectrum.[1][3][4] The determination of its absorption spectrum and λmax is crucial for quantitative analysis, such as concentration determination in solution.

Quantitative Absorption Data

The maximum absorption wavelength (λmax) of this compound has been reported at different values, which may be attributable to variations in experimental conditions such as solvent and pH. The table below summarizes the reported λmax values.

| Parameter | Reported Value | Source |

| λmax | 402 nm | [5] |

| λmax (for calibration) | 412 nm | [6] |

It is important for researchers to determine the λmax under their specific experimental conditions to ensure accurate measurements.

Experimental Protocol: Determination of Absorption Spectrum and λmax

The following protocol outlines the methodology for determining the absorption spectrum and λmax of this compound using a UV-Vis spectrophotometer.

1. Materials and Equipment:

-

This compound powder

-

Deionized water (or other appropriate solvent)

-

Volumetric flasks

-

Pipettes

-

Quartz or glass cuvettes

-

UV-Vis Spectrophotometer (e.g., Shimadzu UV Probe 2700i or equivalent)[5]

2. Preparation of Stock and Standard Solutions:

-

Stock Solution (e.g., 1000 mg/L): Accurately weigh a precise amount of this compound powder and dissolve it in a known volume of deionized water in a volumetric flask.[5]

-

Standard Solutions: Prepare a series of standard solutions of decreasing concentrations (e.g., from 500 mg/L down to 0.25 mg/L) by serial dilution of the stock solution.[5] This range will be used to create a calibration curve.

3. Spectrophotometric Measurement:

-

Instrument Blank: Fill a cuvette with the solvent (e.g., deionized water) used to prepare the dye solutions. Place the cuvette in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 300 nm to 800 nm). This will subtract the absorbance of the solvent and the cuvette.[7][8]

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the lowest concentration standard solution before filling it.

-

Place the cuvette with the sample in the spectrophotometer.

-

Scan the absorbance of the sample across the selected wavelength range.

-

The wavelength at which the highest absorbance is recorded is the λmax.[8]

-

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. This calibration curve can then be used to determine the concentration of unknown samples.[9]

Logical Workflow for λmax Determination

The following diagram illustrates the logical workflow for determining the λmax of this compound.

Caption: Workflow for determining the λmax and creating a calibration curve for this compound.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. C.I. This compound, tetrasodium salt | C35H24N6Na4O13S4 | CID 18575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jwent.net [jwent.net]

- 6. researchgate.net [researchgate.net]

- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

toxicological data for Direct Yellow 50

An In-depth Technical Guide to the Toxicological Profile of C.I. Direct Yellow 50

This document provides a comprehensive toxicological overview of this compound (C.I. 29025), a water-soluble anionic azo dye.[1] It is intended for researchers, scientists, and professionals in drug development and chemical safety assessment. The information compiled herein is derived from publicly available safety data sheets, regulatory assessments, and scientific literature.

This compound is primarily used in the dyeing of cellulosic fibers such as cotton and viscose, as well as in the coloring of paper and leather.[1][2] As a benzidine-based dye, its toxicological profile warrants careful consideration due to the potential for metabolic cleavage into carcinogenic aromatic amines.[1]

Summary of Toxicological Data

The available data indicates that this compound has low acute toxicity via oral, dermal, and inhalation routes.[3][4] It is not a skin sensitizer (B1316253) and is considered a slight irritant to the skin and eyes only at high concentrations.[3] A 28-day repeated dose study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of 400 mg/kg bw/day.[3] The primary toxicological concern arises from its structure as a benzidine-based azo dye. Azo dyes can undergo reductive cleavage to form aromatic amines, which may be metabolically activated to genotoxic and carcinogenic compounds.[1] While general toxicological information on this class of dyes raises concerns, mutagenicity tests on substances with similar structures have not indicated a genotoxic potential.[4]

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicological and eco.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Guideline | Reference |

| LD₅₀ | Rat | Oral | >2,000 mg/kg bw | OECD 423 | [3][4] |

| LD₅₀ | Rat | Dermal | >2,000 mg/kg bw | OECD 402 | [3][4] |

| LC₅₀ | Rat | Inhalation | >5.15 mg/L (4 h) | OECD 403 | [4] |

Table 2: Repeated Dose Toxicity

| Study Duration | Species | Route | NOEL | Basis of NOEL | Reference |

| 28-Day | Rat | Oral | 400 mg/kg bw/day | Treatment-related changes observed in the stomach at 750 mg/kg bw/day. | [3] |

Table 3: Ecotoxicity

| Endpoint | Species | Value | Assessment | Reference |

| Fish Toxicity (EC₅₀) | - | >100 mg/L | Not harmful | [3] |

| Daphnia Toxicity (EC₅₀) | Daphnia magna | >100 mg/L | Not harmful | [3] |

| Algal Toxicity (EᵣC₅₀) | - | >100 mg/L | Not harmful | [3] |

| Bacterial Respiration Inhibition (EC₅₀) | - | >1000 mg/L | Not harmful | [3] |

Genotoxicity and Carcinogenicity

The primary long-term health concern for benzidine-based azo dyes is their potential for genotoxicity and carcinogenicity.[1]

Mechanism of Action

The genotoxicity of azo dyes is primarily linked to their metabolic conversion to component aromatic amines. This process involves two key steps:

-

Reductive Cleavage: The azo bond (-N=N-) is cleaved, often by intestinal microbiota and liver enzymes, releasing the constituent aromatic amines.[1]

-

Metabolic Activation: These aromatic amines can be metabolically activated, primarily through N-oxidation by cytochrome P450 isozymes. The resulting N-hydroxylarylamines can form reactive nitrenium ions under acidic conditions, which can then bind to DNA, forming adducts that may lead to mutations and cancer.[1]

An epidemiological study of silk dyers exposed to benzidine-based dyes indicated a strong association with bladder cancer.[1] Benzidine and its metabolites have been detected in the urine of workers exposed to direct azo dyes.[1] However, it is important to note that long-term carcinogenicity studies on insoluble azo pigments based on 3,3'-dichlorobenzidine (B165656) did not show a carcinogenic effect.[1] For this compound specifically, an assessment derived from similar substances concluded that mutagenicity tests revealed no genotoxic potential.[4]

References

An In-depth Technical Guide on the Environmental Impact of Direct Yellow 50

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct Yellow 50 (C.I. 29025) is a benzidine-based azo dye widely used in the textile, paper, and leather industries. Its extensive application and chemical stability have raised significant environmental concerns. This technical guide provides a comprehensive overview of the environmental impact of this compound, focusing on its ecotoxicity, biodegradability, and the underlying molecular mechanisms of its effects. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key processes to serve as a vital resource for environmental researchers and professionals in related fields. A significant data gap exists in the public domain regarding the specific signaling pathways affected by this compound and its degradation products, a critical area for future research.

Ecotoxicity Profile

The release of this compound into aquatic ecosystems poses a considerable threat due to its toxicity to various organisms. Azo dyes, in general, can reduce light penetration in water, thereby inhibiting photosynthesis in aquatic plants. Furthermore, the toxicity of this compound and its metabolites, particularly the carcinogenic aromatic amines, is a primary concern.

Aquatic Toxicity

Quantitative data on the acute toxicity of this compound to a range of aquatic organisms is limited. However, studies on Daphnia magna and related azo dyes provide critical insights into its potential impact.

Table 1: Acute Ecotoxicity Data for this compound and Related Azo Dyes

| Organism | Test Duration | Endpoint | Concentration (mg/L) | Reference |

| Daphnia magna (Water Flea) | 24 - 96 hours | LC50 | 16 - 66 | [1] |

| Pimephales promelas (Fathead Minnow) | 96 hours | LC50 | 75 -> 1000 (for Azo Direct Dyes group) | [2] |

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms within a specified time.

Terrestrial Toxicity

There is a significant lack of data regarding the toxicity of this compound to soil organisms. Given its potential for accumulation in sediments, this is a critical area for future research.

Environmental Fate and Biodegradation

The persistence of this compound in the environment is a key factor in its overall environmental impact. As an azo dye, its degradation can occur under both anaerobic and aerobic conditions, often leading to the formation of potentially more hazardous intermediate compounds.

Abiotic Degradation

Photocatalytic degradation using processes like UVA/TiO2 has been shown to be effective in breaking down this compound in wastewater. One study demonstrated that this process can significantly reduce the toxicity of the effluent, with the mortality rate of Daphnia magna decreasing from 96.7% to 43.3% after treatment.[1][2] The biodegradability index (BOD5/COD ratio) also increased from 0.25 to 0.68, indicating a shift towards more biodegradable compounds.[1][2]

Biotic Degradation

The primary mechanism of biotic degradation for azo dyes is the reductive cleavage of the azo bond (-N=N-) by microbial azoreductases. This process typically occurs under anaerobic conditions and results in the formation of aromatic amines. In the case of this compound, which is a benzidine-based dye, this cleavage is expected to release benzidine (B372746) or its derivatives, which are known carcinogens.

References

In-Depth Technical Guide to Direct Yellow 50: An Anionic Azo Dye for Research and Development

An overview of the chemical properties, synthesis, toxicological profile, and environmental impact of the anionic azo dye, Direct Yellow 50, tailored for researchers, scientists, and drug development professionals.

This compound (C.I. 29025; CAS No. 3214-47-9) is a water-soluble, anionic diazo dye known for its application in the textile and paper industries.[1][2] Its chemical structure, characterized by two azo groups (-N=N-), places it in the double azo class of dyes.[1] The presence of multiple sulfonate groups imparts good water solubility, a key characteristic for its use in dyeing processes. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis, toxicological data, and environmental considerations, presented in a format suitable for scientific and research applications.

Core Chemical and Physical Properties

This compound is a yellow to orange powder with a molecular formula of C₃₅H₂₄N₆Na₄O₁₃S₄ and a molecular weight of 956.82 g/mol .[1] It is soluble in water, with its solubility increasing at higher temperatures, and is slightly soluble in ethanol (B145695) but insoluble in other organic solvents.[1] The dye's maximum absorbance (λmax) in the visible spectrum has been identified at 402 nm.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CI Name | This compound | [1] |

| CI Number | 29025 | [1] |

| CAS Number | 3214-47-9 | [1] |

| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₃S₄ | [1] |

| Molecular Weight | 956.82 g/mol | [1] |

| Appearance | Yellow to dark orange to brown powder | [1] |

| Solubility in Water | 60 g/L at 60 °C; 80 g/L at 97 °C | [1] |

| Solubility in Ethanol | Slightly soluble | [1] |

| λmax | 402 nm | |

| Thermal Decomposition | Stable under normal temperatures; a related product shows decomposition at 350°C. |

Synthesis and Manufacturing

The industrial synthesis of this compound involves a multi-step process rooted in classical azo dye chemistry. The primary manufacturing method can be summarized as the diazotization of 3-Aminonaphthalene-1,5-disulfonic acid, followed by a coupling reaction with m-Toluidine. The resulting intermediate is then subjected to a condensation reaction, often described as "light gasification," which typically involves the use of a phosgene (B1210022) derivative like triphosgene (B27547) to link two molecules of the azo intermediate.

While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, the general procedure follows established methods for azo dye production.

Experimental Protocol: General Synthesis of Azo Dyes

A generalized protocol for the synthesis of a diazo dye like this compound would involve the following key steps:

-

Diazotization: An aromatic amine (in this case, 3-Aminonaphthalene-1,5-disulfonic acid) is dissolved or suspended in an acidic solution (e.g., hydrochloric acid) and cooled to a low temperature (typically 0-5 °C). An aqueous solution of sodium nitrite (B80452) is then added dropwise to form the diazonium salt. The reaction is monitored for the presence of excess nitrous acid using starch-iodide paper.

-

Coupling: The diazonium salt solution is then slowly added to a cooled solution of the coupling component (m-Toluidine) dissolved in an appropriate solvent. The pH of the coupling reaction is critical and is adjusted to optimize the reaction, often to a slightly acidic or neutral pH for coupling to aromatic amines.

-

Condensation: The product of the coupling reaction is then reacted with a bifunctional electrophile, such as phosgene or a phosgene equivalent, to link two of the monoazo dye molecules. This reaction is typically carried out under controlled temperature and pH conditions.

-

Isolation and Purification: The final dye is isolated from the reaction mixture by salting out, followed by filtration. The crude dye is then washed and dried. Further purification can be achieved through recrystallization.

Caption: General synthesis workflow for this compound.

Toxicological Profile

This compound is considered a hazardous substance with the potential for significant health and environmental effects.[1] The primary toxicological concern associated with many azo dyes, including this compound, is their potential to undergo reductive cleavage of the azo bond to form carcinogenic aromatic amines.[1]

Acute Toxicity: Specific quantitative data for the acute oral, dermal, and inhalation toxicity of this compound are not readily available in the public domain. However, general information for this class of dyes suggests that they are not classified as harmful by ingestion.[1]

Carcinogenicity and Genotoxicity: this compound is classified as a substance that may cause cancer.[1] This classification is primarily based on the potential for the metabolic breakdown of the dye into aromatic amines, which are known or suspected carcinogens. While specific carcinogenicity and genotoxicity studies on this compound are limited, the general class of azo dyes has been extensively studied. Some azo dyes have been shown to be mutagenic in various assays, often after metabolic activation.[1]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Result/Classification | Reference(s) |

| Carcinogenicity | May cause cancer | [1] |

| Acute Oral Toxicity | Not classified as harmful by ingestion | [1] |

| Eye Irritation | May cause transient discomfort | [1] |

| Skin Irritation | Not thought to be a skin irritant | [1] |

Environmental Impact and Ecotoxicity

This compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1] The release of azo dyes into waterways is a significant environmental concern due to their color, persistence, and potential toxicity.

Ecotoxicity: Studies have been conducted to assess the ecotoxicity of this compound, particularly on aquatic invertebrates. The lethal concentration 50 (LC50) for Daphnia magna has been determined, indicating its toxicity to this species.

Table 3: Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Reference(s) |

| Daphnia magna | 96-hour LC50 | 16 mg/L | [3] |

Degradation and Environmental Fate: Azo dyes are generally resistant to biodegradation under aerobic conditions. However, under anaerobic conditions, the azo bond can be cleaved by microorganisms. Several advanced oxidation processes (AOPs) have been investigated for the degradation of this compound in wastewater. One such study demonstrated the effectiveness of a UVA/TiO₂ photocatalytic process for its degradation and detoxification.[3] The study also showed a significant decrease in the mortality rate of Daphnia magna after the treatment process, indicating a reduction in the ecotoxicity of the dye effluent.[3] Another study explored the adsorption of this compound onto nano bentonite (B74815) as a method for its removal from aqueous solutions.

References

A Technical Guide to the Application of C.I. 35780 (Sirius Red F3B) in Collagen Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the scientific applications of C.I. 35780, commercially known as Sirius Red F3B or Direct Red 80. The document elucidates the dye's chemical properties and focuses on its primary utility in the highly specific detection and quantification of collagen in biological samples. Detailed experimental protocols for staining paraffin-embedded tissues and cell cultures are provided, including the widely used Picrosirius Red method. Furthermore, this guide outlines the principles of collagen visualization through bright-field and polarized light microscopy and presents a workflow for quantitative analysis of collagen content. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively employ Sirius Red in their studies of fibrosis, tissue remodeling, and other collagen-related pathologies.

Introduction to C.I. 35780 (Sirius Red F3B)

C.I. 35780, or Sirius Red F3B, is a polyazo dye recognized for its high specificity in binding to collagen molecules. Its elongated, planar structure and the presence of sulfonic acid groups facilitate a strong interaction with the basic amino acids of the collagen triple helix.[1] This specific binding makes it an invaluable tool in histology and pathology for the visualization and quantification of collagen.

The most common application of Sirius Red F3B is in the Picrosirius Red (PSR) staining method. In this technique, the dye is dissolved in a saturated solution of picric acid. The picric acid serves to suppress the staining of non-collagenous proteins, thereby enhancing the specificity of Sirius Red for collagen.

Chemical and Physical Properties

A summary of the key chemical and physical properties of C.I. 35780 (Sirius Red F3B) is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Direct Red 80 | [2] |

| C.I. Number | 35780 | [2] |

| Molecular Formula | C₄₅H₂₆N₁₀Na₆O₂₁S₆ | [2] |

| Molecular Weight | 1373.1 g/mol | [2] |

| λmax in H₂O | 528 nm | [3] |

| Extinction Coefficient (ε) at 524-530 nm in H₂O | ≥32000 | |

| Solubility in Water | Moderate | [2] |

| Solubility in Ethanol | Poor | [4] |

Principle of Picrosirius Red Staining

The Picrosirius Red staining method is a cornerstone for collagen investigation. The underlying principle involves the specific binding of the elongated Sirius Red molecules to collagen fibers. The sulfonic acid groups of the dye form strong electrostatic interactions with the basic amino acids (primarily hydroxylysine) present in the collagen polypeptide chains.

When dissolved in picric acid, the staining of cytoplasmic and other non-collagenous proteins is minimized, leading to a highly specific visualization of collagen. Under bright-field microscopy, collagen fibers appear red on a pale yellow background.[5]

A significant advantage of Picrosirius Red staining is its utility in combination with polarized light microscopy. The parallel alignment of the dye molecules along the collagen fibers enhances the natural birefringence of the collagen. This results in the collagen fibers appearing brightly colored (typically yellow, orange, or green) against a dark background, allowing for a more sensitive and specific detection.[1][6] While it has been suggested that different collagen types exhibit different colors under polarized light (Type I as yellow-orange and Type III as green), this is a subject of debate, and the observed color may also be influenced by fiber thickness and orientation.[1][7]

Experimental Protocols

Detailed methodologies for the application of Picrosirius Red staining are provided for both paraffin-embedded tissue sections and cultured cells.

Picrosirius Red Staining of Paraffin-Embedded Tissue Sections

This protocol is adapted from established histological procedures.[5][8]

Reagents:

-

Picrosirius Red Solution: 0.1% (w/v) Sirius Red F3B (Direct Red 80) in saturated aqueous picric acid.

-

Weigert's Iron Hematoxylin (B73222): For optional nuclear counterstaining.

-

Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.

-

Ethanol Solutions: 70%, 95%, and 100% ethanol.

-

Xylene

-

Resinous Mounting Medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Hydrate through descending grades of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 70% (2 minutes), and 50% (2 minutes).

-

Rinse in distilled water for 5 minutes.

-

-

(Optional) Nuclear Staining:

-

Stain nuclei with Weigert's iron hematoxylin for 8-10 minutes.

-

Wash in running tap water for 10 minutes.

-

-

Picrosirius Red Staining:

-

Immerse slides in Picrosirius Red solution for 60 minutes at room temperature.

-

-

Washing:

-

Rinse slides in two changes of acidified water.

-

-

Dehydration and Clearing:

-

Dehydrate through ascending grades of ethanol: 70% (quick dip), 95% (quick dip), and 100% (2 changes, 2 minutes each).

-

Clear in two changes of xylene for 5 minutes each.

-

-

Mounting:

-

Mount coverslips using a resinous mounting medium.

-

Expected Results:

-

Bright-field Microscopy: Collagen fibers will appear red, nuclei will be black (if counterstained), and cytoplasm will be yellow.[5]

-

Polarized Light Microscopy: Collagen fibers will exhibit bright yellow, orange, or green birefringence against a dark background.[5]

Sirius Red Staining for Collagen Quantification in Cell Culture

This protocol is designed for the quantification of collagen produced by adherent cells in multi-well plates.[9][10]

Reagents:

-

Fixative Solution: Kahle's fixative (26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid in distilled water).[7]

-

Sirius Red Staining Solution: 0.1% (w/v) Direct Red 80 in 1% acetic acid.[10]

-

Washing Solution: 0.1 M HCl.[10]

-

Dye Elution Solution: 0.1 M NaOH.[10]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Culture and Treatment: Culture cells in multi-well plates and apply experimental treatments as required.

-

Washing: Gently remove the culture medium and wash the cell layers twice with PBS.

-

Fixation: Add the fixative solution to each well and incubate for 15 minutes at room temperature.

-

Washing: Remove the fixative and wash the wells twice with PBS.

-

Staining: Add a sufficient volume of Sirius Red staining solution to cover the cell layer and incubate for 60 minutes at room temperature.

-

Washing: Aspirate the staining solution and wash the wells with 0.1 M HCl to remove unbound dye.

-

Dye Elution: Add 0.1 M NaOH to each well and gently mix until the color is completely eluted from the cell layer.

-

Quantification: Transfer the eluate to a new microplate and read the optical density (OD) at 540 nm using a microplate reader.

Combined Picrosirius Red and Fast Green Staining

For a more comprehensive analysis of the extracellular matrix, Picrosirius Red can be combined with Fast Green FCF. This method allows for the simultaneous quantification of collagenous and non-collagenous proteins.[11][12]

Principle:

Sirius Red binds specifically to collagen, while Fast Green binds to non-collagenous proteins. By eluting both dyes and measuring their absorbance at their respective maxima, the relative amounts of each protein type can be determined.[12]

Quantitative Data:

| Parameter | Wavelength/Value | Reference |

| Sirius Red Absorbance (Collagen) | 540 nm | [12] |

| Fast Green Absorbance (Non-collagenous proteins) | 605 nm | [12] |

| Correction Factor for Fast Green at 540 nm | 29.1% of OD at 605 nm | [12] |

| Color Equivalence (OD/µg protein) - Collagen | 0.0378 | [12] |

| Color Equivalence (OD/µg protein) - Non-collagenous | 0.00204 | [12] |

Calculation of Collagen Content:

Corrected OD₅₄₀ = OD₅₄₀ - (0.291 * OD₆₀₅)

Collagen (µg) = Corrected OD₅₄₀ / 0.0378

Non-collagenous Protein (µg) = OD₆₀₅ / 0.00204

Visualizations

Experimental Workflow for Picrosirius Red Staining

References

- 1. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stainsfile.com [stainsfile.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. proscitech.com.au [proscitech.com.au]

- 5. med.emory.edu [med.emory.edu]

- 6. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Picrosirius red collagen staining [bio-protocol.org]

- 9. TGF-β1- and CCN2-Stimulated Sirius Red Assay for Collagen Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chondrex.com [chondrex.com]

Direct Yellow 50: A Comprehensive Technical Guide to its History and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Direct dyes revolutionized the textile industry by simplifying the dyeing process for cotton and other cellulosic materials. The advent of Congo Red in 1884 by Paul Böttiger marked the beginning of this new class of synthetic colorants.[1][2] These dyes, soluble in water, possess a high affinity for cellulosic fibers, enabling direct application from an aqueous solution.[1] Direct Yellow 50, a double azo-class dye, emerged as a key yellow dye in this category, offering a distinct reddish-yellow hue.[3] Its molecular structure, featuring multiple sulfonic acid groups, imparts the necessary water solubility and substantivity for direct dyeing applications.

This guide serves as a technical resource for professionals in research and development, offering a detailed understanding of the historical context and the precise chemistry involved in the synthesis of this compound.

History of Direct Dyes and the Emergence of this compound

The history of synthetic dyes began in the mid-19th century, but it was the discovery of Congo Red in 1884 that established the class of direct dyes.[1][2] This breakthrough demonstrated that complex azo structures could directly adhere to cotton, a previously challenging fiber to dye with synthetic colorants. The success of Congo Red spurred extensive research into other azo-based structures, leading to the development of a wide spectrum of direct dyes.

Disazo dyes, characterized by the presence of two azo (-N=N-) groups, became a focal point of this research. The development of disazo condensation pigments, which include a range of colors from yellow to red, began in Europe in the mid-1950s and was introduced to the United States in 1960.[4] While the exact year of discovery for this compound is not precisely documented in available literature, its classification as a disazo dye places its development within this period of intense innovation in azo dye chemistry. Its manufacturing process, involving the diazotization of an aromatic amine and subsequent coupling reactions, is characteristic of the synthetic strategies employed during this era.

Chemical and Physical Properties

This compound is a complex organic molecule with specific properties that make it suitable for its applications. A summary of its key identifiers and physical properties is provided in the tables below.

Table 1: Chemical Identification of this compound

| Property | Value |

| C.I. Name | This compound[3] |

| C.I. Number | 29025[3] |

| CAS Number | 3214-47-9[3] |

| Molecular Formula | C₃₅H₂₄N₆Na₄O₁₃S₄[3] |

| Molecular Weight | 956.82 g/mol [3] |

| Molecular Structure | Double Azo Class[3] |

Table 2: Physical and Chemical Properties of this compound

| Property | Description |

| Appearance | Reddish-light yellow powder |

| Solubility | Soluble in water (60 g/L at 60°C, 80 g/L at 97°C); slightly soluble in ethanol; insoluble in other organic solvents.[3] |

| Aqueous Solution | Golden brown color[3] |

| Reaction with Strong Acid (H₂SO₄) | Turns red; upon dilution, a green-light blue to blue precipitate forms.[3] |

| Reaction with Nitric Acid | Forms a purple solution.[3] |

| Reaction with Strong Hydrochloric Acid | A purple precipitate is formed.[3] |

| Reaction with Strong Sodium Hydroxide (B78521) | A golden-orange precipitate is formed.[3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the creation of a monoazo intermediate followed by a condensation reaction to form the final disazo dye. The key raw materials are 3-Aminonaphthalene-1,5-disulfonic acid, m-Toluidine, and a phosgene (B1210022) equivalent like bis(trichloromethyl) carbonate (triphosgene).

Synthesis Workflow

The overall synthesis can be visualized as a two-stage process: the formation of a monoazo dye intermediate and its subsequent condensation to yield this compound.

Experimental Protocol

The following protocol details the synthesis of this compound, adapted from established manufacturing methods.

Step 1: Formation of the Monoazo Intermediate

-

Diazotization:

-

In a reaction vessel, prepare a solution of 3-Aminonaphthalene-1,5-disulfonic acid in water and hydrochloric acid.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) while maintaining the low temperature to form the diazonium salt. The reaction is typically monitored for the presence of excess nitrous acid using starch-iodide paper.

-

-

Coupling:

-

In a separate vessel, dissolve m-Toluidine in water, potentially with a small amount of acid to aid dissolution, and then neutralize to form a fine suspension.

-

Slowly add the cold diazonium salt solution to the m-Toluidine suspension.

-

Maintain the temperature at 0-5°C and a slightly acidic to neutral pH to facilitate the coupling reaction.

-

The completion of the coupling reaction results in the formation of the monoazo dye intermediate.

-

The intermediate can be isolated by salting out with sodium chloride and filtration.

-

Step 2: Condensation to Form this compound

-

Preparation:

-

Dissolve two molar equivalents of the monoazo dye intermediate in a suitable buffer solution (e.g., phosphate (B84403) buffer at pH 6.0).

-

-

Condensation Reaction:

-

To the solution of the monoazo intermediate, add one molar equivalent of bis(trichloromethyl) carbonate (triphosgene) as a safer alternative to phosgene gas.

-

The reaction is carried out at a controlled temperature, for instance, 30°C.

-

A catalyst, such as triethylamine, can be added to facilitate the reaction.

-

Throughout the reaction, maintain the pH at a constant level (e.g., 6.0) by the continuous addition of a sodium hydroxide solution.

-

-

Isolation and Purification:

-

Upon completion of the reaction, the final product, this compound, is salted out from the solution using sodium chloride.

-

The precipitated dye is then collected by filtration, washed, and dried to yield the final product.

-

Table 3: Quantitative Parameters for Synthesis

| Parameter | Value/Condition |

| Diazotization | |

| Reactants | 3-Aminonaphthalene-1,5-disulfonic acid, Sodium Nitrite, Hydrochloric Acid |

| Temperature | 0-5°C |

| Coupling | |

| Reactants | Diazonium salt of 3-Aminonaphthalene-1,5-disulfonic acid, m-Toluidine |

| Temperature | 0-5°C |

| Condensation | |

| Reactants | Monoazo dye intermediate, Bis(trichloromethyl) carbonate (Triphosgene) |

| Molar Ratio (Monoazo dye : Triphosgene) | 2 : 1 |

| Temperature | ~30°C |

| pH | ~6.0 |

| Catalyst | Triethylamine (optional) |

| Overall Yield | ~87% |

Applications

This compound is primarily used for the dyeing of cellulosic fibers such as cotton, viscose, and paper.[3] It can also be used for dyeing leather and, to a lesser extent, nylon. The dye is applied from a neutral or weakly acidic dyebath, and its affinity for cellulosic fibers is highest at around 80°C.[3] It can be used in various dyeing and printing processes, including direct printing and discharge printing.

Conclusion

This compound remains a relevant dyestuff in the textile and paper industries, valued for its straightforward application and characteristic yellow shade. Its history is intertwined with the broader development of synthetic azo dyes, a field that has profoundly impacted industrial chemistry. The synthesis of this compound, involving diazotization, coupling, and condensation reactions, exemplifies the fundamental chemical principles that underpin the production of this important class of colorants. This guide has provided a detailed overview of its history, properties, and a comprehensive protocol for its synthesis, serving as a valuable resource for professionals in the chemical and materials sciences.

References

Methodological & Application

Application Notes and Protocols: Direct Yellow 50 Staining for Cellulose Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Staining

Direct Yellow 50, like other stilbene-based direct dyes, possesses a planar molecular structure and sulfonic acid groups that facilitate its alignment and binding to the linear cellulose (B213188) polymers.[3] This interaction allows for the specific staining of cellulosic materials, which can then be visualized using light microscopy. The intensity of the staining can, under controlled conditions, provide a semi-quantitative measure of cellulose accessibility.[3]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedure for staining cellulose fibers with this compound.

Materials and Reagents

-

This compound dye powder

-

Cellulose fiber samples (e.g., cotton fibers, microcrystalline cellulose, plant tissue sections)

-

Distilled or deionized water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol (B145695) series (e.g., 50%, 70%, 95%, 100%) for dehydration (optional, for microscopy)

-

Mounting medium for microscopy

-

Glass microscope slides and coverslips

-

Beakers, graduated cylinders, and magnetic stirrer

-

Filter paper

-

Microscope with a camera

Staining Solution Preparation

A 0.1% (w/v) stock solution of this compound is recommended as a starting point. The optimal concentration may vary depending on the specific application and sample type and should be determined empirically.

-

Weigh 0.1 g of this compound powder.

-

Dissolve the powder in 100 mL of distilled water.

-

Stir the solution thoroughly using a magnetic stirrer until the dye is completely dissolved.

-

Store the solution in a dark bottle at room temperature. The solution is stable for several months when protected from light.[4]

Staining Protocol

The following protocol provides a general guideline for staining cellulose fibers. Incubation times and washing steps may need to be optimized for specific samples.

-

Sample Preparation:

-

For loose fibers or powders: Disperse a small amount of the sample in distilled water in a microcentrifuge tube or a small beaker.

-

For tissue sections: Ensure the sections are appropriately fixed and sectioned prior to staining. If necessary, de-paraffinize and rehydrate the sections through an ethanol series.

-

-

Staining:

-

Immerse the cellulose fiber samples in the 0.1% this compound staining solution.

-

Incubate for 1 to 2 hours at room temperature with gentle agitation.[4] For denser materials, a longer incubation time may be necessary.

-

-

Washing:

-

Remove the staining solution.

-

Wash the samples with distilled water or PBS to remove excess, unbound dye. Repeat the washing step 2-3 times for 5-10 minutes each, or until the washing solution runs clear. This step is crucial for reducing background staining and improving contrast.

-

-

Dehydration (for permanent mounting):

-

(Optional) For high-resolution microscopy, dehydrate the stained samples through a graded ethanol series (e.g., 50%, 70%, 95%, 100% ethanol) for 5-10 minutes in each solution.

-

-

Mounting and Visualization:

-

Mount the stained samples on a glass slide with a suitable mounting medium.

-

Place a coverslip over the sample, avoiding air bubbles.

-

Visualize the stained cellulose fibers using a bright-field or fluorescence microscope. While "Direct Yellow" suggests a visible color, some direct dyes also exhibit fluorescence.[5][6][7] The excitation and emission wavelengths for this compound, if fluorescent, would need to be determined experimentally.

-

Data Presentation

Quantitative analysis of staining intensity can provide valuable insights into the amount or accessibility of cellulose. This data should be presented in a clear and organized manner. Below is a template for a table summarizing hypothetical quantitative data. Image analysis software can be used to measure the mean pixel intensity of stained areas.

| Sample ID | Treatment Condition | Mean Staining Intensity (Arbitrary Units) | Standard Deviation |

| Control 1 | Untreated Cotton Fibers | 150.2 | 12.5 |

| Control 2 | Untreated Wood Pulp | 125.8 | 10.2 |

| Sample A | Enzyme-Treated Cotton | 85.6 | 8.9 |

| Sample B | Chemically Modified Pulp | 180.4 | 15.1 |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the this compound staining protocol.

Caption: Workflow for this compound staining of cellulose fibers.

Concluding Remarks

This document provides a comprehensive, generalized protocol for the staining of cellulose fibers using this compound. Researchers should note that optimization of dye concentration, incubation times, and washing steps may be necessary to achieve the best results for their specific samples and applications. The provided data table template and workflow diagram serve as valuable tools for experimental planning and data presentation.

References

- 1. Analytical staining of cellulosic materials: A Review :: BioResources [bioresources.cnr.ncsu.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. wp.unil.ch [wp.unil.ch]

- 5. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Direct fluorescence imaging of lignocellulosic and suberized cell walls in roots and stems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Direct Yellow 50 as an Investigational Biological Stain

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct Yellow 50 is a commercial dye primarily used in the textile and paper industries. Its application as a biological stain is not well-documented in scientific literature. The following application notes and protocols are provided as a guide for the investigational use of this compound as a potential biological stain. These protocols are based on the known physicochemical properties of this compound and general methodologies for characterizing and applying novel staining agents. Significant optimization and validation are required by the end-user.

Introduction

This compound (C.I. 29025) is a water-soluble, anionic azo dye.[1] Its chemical structure and anionic nature suggest a potential to interact with positively charged components within biological specimens. While its primary applications are industrial, its inherent color and potential fluorescent properties make it a candidate for exploration as a biological stain for microscopy. This document outlines the known properties of this compound and provides a framework for its characterization and application in a research setting.

Physicochemical and Spectroscopic Properties

Limited data is available on the precise spectroscopic properties of this compound for biological imaging applications. The following table summarizes known data and provides a template for experimental determination.

| Property | Value / Experimental Goal | Reference / Notes |

| Chemical Formula | C₃₅H₂₄N₆Na₄O₁₃S₄ | [2] |

| Molecular Weight | 956.82 g/mol | [2] |

| Appearance | Light yellow uniform powder | [3] |

| Solubility | Soluble in water, slightly soluble in alcohol | [3] |

| Absorbance Maximum (λmax) | ~402 nm in aqueous solution | A study on the photodegradation of this compound identified this as the maximum absorbance wavelength. |

| Excitation Maximum (λex) | To be determined | Expected to be near the absorbance maximum. |

| Emission Maximum (λem) | To be determined | |

| Stokes Shift | To be determined | |

| Quantum Yield (Φ) | To be determined | |

| Photostability | To be determined |

Potential Biological Applications (Hypothetical)

Based on its anionic character, this compound may bind to cationic macromolecules and structures within cells. Potential, unvalidated applications could include:

-

Counterstaining: Use as a general cytoplasmic or extracellular matrix counterstain in fixed tissues.

-

Visualization of specific cellular components: Potential to stain structures with a high concentration of positively charged proteins, such as certain granules or nucleoli.

-

Live-cell imaging: If found to be non-toxic and cell-permeable, it could potentially be used to track cellular processes, although its large size and charge may limit membrane permeability.

Experimental Protocols

Preparation of Stock Solution

-

Weighing: Accurately weigh 10 mg of this compound powder.

-

Dissolving: Dissolve the powder in 10 mL of molecular biology grade water to create a 1 mg/mL (approximately 1.04 mM) stock solution.

-

Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter for use in cell culture applications.

-

Storage: Store the stock solution at 4°C, protected from light. For long-term storage, aliquots can be stored at -20°C.

Characterization of Spectroscopic Properties

The following workflow outlines the steps to determine the fluorescent properties of this compound.

Cytotoxicity Assay

To assess the suitability of this compound for live-cell imaging, a standard cytotoxicity assay (e.g., MTT, PrestoBlue) should be performed.

-

Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

-

Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL) in a fresh culture medium. Include untreated control wells.

-

Incubation: Incubate the cells for a period relevant to your planned imaging experiments (e.g., 24, 48, or 72 hours).

-

Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Determine the IC50 value (the concentration at which 50% of cells are non-viable).

| Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) |

| e.g., HeLa | e.g., MTT | 24 | To be determined |

| e.g., HEK293 | e.g., PrestoBlue | 48 | To be determined |

Fixed-Cell Staining Protocol (Exploratory)

-

Cell Culture and Fixation: Culture cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If intracellular targets are desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: Prepare a working solution of this compound (e.g., 1-10 µg/mL) in PBS. Incubate the fixed and permeabilized cells with the staining solution for 15-60 minutes at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-